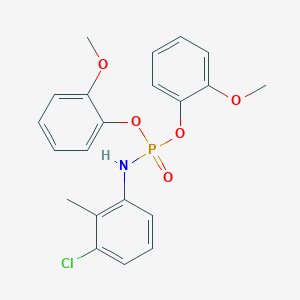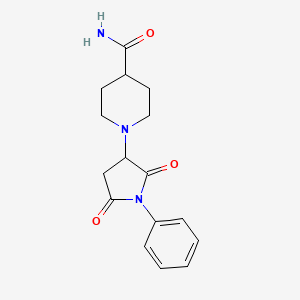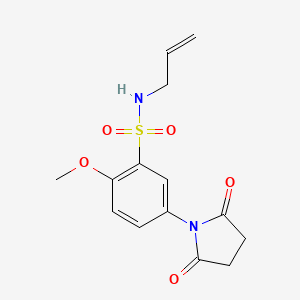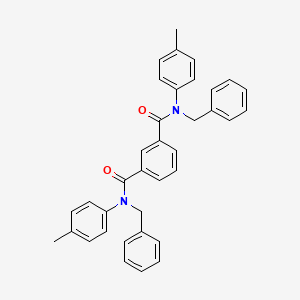![molecular formula C10H6BrN3O3 B4969904 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and is a member of the 4,4'-diamidine family of compounds.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine involves the inhibition of DNA synthesis in the target organism. The compound binds to the DNA of the target organism, preventing replication and leading to cell death. This mechanism of action makes it an effective antiparasitic and anticancer agent.
Biochemical and Physiological Effects:
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various parasitic organisms such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine in lab experiments is its potent antiparasitic and anticancer properties. This makes it an effective tool for studying the mechanisms of action of these diseases and for developing new treatments. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to both the target organism and the host, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine. One direction is the development of new treatments for parasitic diseases such as Chagas disease, Leishmaniasis, and African sleeping sickness. Another direction is the development of new anticancer therapies that target specific cancer cell lines. Additionally, there is potential for the use of this compound in the development of new antiviral treatments. Further research is needed to fully understand the potential applications of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine and to develop new treatments based on this compound.
In conclusion, 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine is a chemical compound that has potential applications in various scientific fields. Its potent antiparasitic, antiviral, and anticancer properties make it an effective tool for studying the mechanisms of action of these diseases and for developing new treatments. Further research is needed to fully understand the potential applications of this compound and to develop new treatments based on it.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine involves the reaction of 5-nitro-2-furaldehyde and 2-amino-5-bromopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antiparasitic, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of diseases such as Chagas disease, Leishmaniasis, and African sleeping sickness.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-1-3-9(12-5-7)13-6-8-2-4-10(17-8)14(15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVGQYHUOJDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969858.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969875.png)
![4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4969877.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)

![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)
